molecular formula C22H40N2O2S B11106066 (5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11106066
M. Wt: 396.6 g/mol
InChI Key: JLZIJOQRYZYRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a long octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with octadecylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of (5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(octadecylamino)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its long octadecyl chain, which imparts specific physical and chemical properties

Properties

Molecular Formula

C22H40N2O2S

Molecular Weight

396.6 g/mol

IUPAC Name

4-hydroxy-5-(octadecyliminomethyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20-21(25)24-22(26)27-20/h19,25H,2-18H2,1H3,(H,24,26)

InChI Key

JLZIJOQRYZYRLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=C(NC(=O)S1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.